PROTAC IDO1 Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

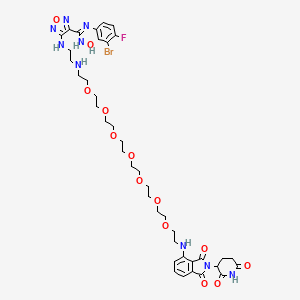

N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZWOPTIZSOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53BrFN9O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Orchestrated Destruction of IDO1: A Technical Guide to PROTAC-Mediated Degradation

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action for PROTAC (Proteolysis Targeting Chimera) IDO1 degraders, with a focus on the pioneering compound, PROTAC IDO1 Degrader-1, and its more potent successors, NU223612 and NU227326. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and targeted protein degradation.

Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical immunosuppressive enzyme that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells. While traditional small molecule inhibitors have focused on blocking the enzymatic activity of IDO1, PROTACs offer a paradigm shift by inducing the complete degradation of the IDO1 protein, thereby eliminating both its enzymatic and non-enzymatic functions.[1][2]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTAC IDO1 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to IDO1, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The primary E3 ligase recruited by the first generation of IDO1 PROTACs, including this compound, is Cereblon (CRBN).[4][5]

The mechanism unfolds in a catalytic manner:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both IDO1 and the CRBN E3 ligase, forming a transient ternary complex.[4] The stability and conformation of this complex are crucial for the subsequent steps.

-

Ubiquitination: The formation of the ternary complex brings IDO1 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the IDO1 protein.

-

Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the IDO1 protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released to engage another IDO1 protein, thus acting catalytically.

This process not only abrogates the enzymatic activity of IDO1 but also its non-enzymatic signaling functions, such as the activation of the NF-κB pathway.[1][6]

Quantitative Data on PROTAC IDO1 Degraders

The efficacy of PROTAC IDO1 degraders is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and binding affinities. Below is a summary of the available data for prominent IDO1 degraders.

| Compound | Target | E3 Ligase | Cell Line | DC50 | Dmax | Binding Affinity (Kd) | Citation(s) |

| This compound | IDO1 | Cereblon | HeLa | 2.84 µM | 93% | Not Reported | [5] |

| NU223612 | IDO1 | Cereblon | U87 | 0.329 µM | >90% | 640 nM (to IDO1), 290 nM (to CRBN) | |

| NU223612 | IDO1 | Cereblon | GBM43 | 0.5438 µM | >90% | Not Reported | [6] |

| NU227326 | IDO1 | Cereblon | U87 | 7.1 nM | Not Reported | Not Reported | [7] |

| NU227326 | IDO1 | Cereblon | GBM43 | 11.8 nM | Not Reported | Not Reported | [7] |

Key Experimental Protocols

The characterization of PROTAC IDO1 degraders involves a series of in vitro and cellular assays to confirm their mechanism of action and quantify their efficacy.

Western Blotting for IDO1 Degradation

This is a fundamental assay to visualize and quantify the reduction in IDO1 protein levels.

-

Cell Culture and Treatment: Human cancer cell lines known to express IDO1 (e.g., HeLa, U87 glioblastoma) are cultured under standard conditions.[2][4] To induce IDO1 expression, cells are often stimulated with interferon-gamma (IFN-γ; e.g., 5 ng/mL for 24 hours).[2][4] Following stimulation, cells are treated with varying concentrations of the PROTAC degrader for a specified period (e.g., 24 hours).[2][4]

-

Lysate Preparation: Cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for IDO1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Bio-layer Interferometry (BLI) for Ternary Complex Formation

BLI is a label-free technique used to measure protein-protein and protein-small molecule interactions in real-time, providing insights into the formation of the PROTAC-induced ternary complex.

-

Immobilization: An E3 ligase component (e.g., biotinylated Cereblon) is immobilized on a streptavidin-coated biosensor tip.

-

Association: The biosensor tip is then dipped into a solution containing the PROTAC degrader and the target protein (IDO1). The binding of the PROTAC and IDO1 to the immobilized E3 ligase is measured as a change in the interference pattern of light, which is proportional to the change in mass on the sensor surface.

-

Dissociation: The tip is moved to a buffer-only solution to measure the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) for the ternary complex can be calculated. A key aspect to analyze is cooperativity, which indicates whether the binding of the PROTAC to one protein enhances its affinity for the other.

In Vitro Ubiquitination Assay

This assay directly demonstrates the PROTAC-mediated ubiquitination of IDO1.

-

Immunoprecipitation: U87 cells stably expressing FLAG-tagged human IDO1 are treated with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2] Cell lysates are then incubated with anti-FLAG antibody conjugated to beads to immunoprecipitate IDO1.[2]

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted and subjected to Western blotting.[2]

-

Detection of Ubiquitination: The Western blot is probed with an antibody that recognizes ubiquitin. An increase in high-molecular-weight bands corresponding to polyubiquitinated IDO1 in the presence of the PROTAC confirms its mechanism of action.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action.

Caption: The core mechanism of PROTAC-mediated IDO1 degradation.

Caption: A simplified workflow for the evaluation of PROTAC IDO1 degraders.

Conclusion

PROTAC-mediated degradation of IDO1 represents a promising therapeutic strategy in immuno-oncology. By inducing the targeted destruction of the IDO1 protein, these novel therapeutic agents can overcome the limitations of traditional enzyme inhibitors. The continued development of more potent and selective IDO1 degraders, such as NU223612 and NU227326, holds significant promise for the treatment of a wide range of cancers. This technical guide provides a foundational understanding of the mechanism of action and the key experimental approaches used to characterize these innovative molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Architecture and Assembly of PROTAC IDO1 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, synthesis, and biological activity of PROTAC IDO1 Degrader-1, also known as compound 2c. This molecule represents a significant tool in the targeted degradation of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in cancer immune evasion.

Structural Framework and Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system for the targeted degradation of the IDO1 protein.[1] It is composed of three key moieties:

-

A ligand for IDO1: This component is derived from epacadostat (B560056), a known inhibitor of IDO1, which facilitates the specific binding to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This part of the molecule is a pomalidomide (B1683931) derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A flexible linker: This chemical tether connects the IDO1-binding and CRBN-binding moieties, enabling the formation of a stable ternary complex between IDO1 and CRBN.

The formation of this ternary complex brings the E3 ligase in close proximity to the IDO1 protein, leading to the ubiquitination of IDO1 and its subsequent degradation by the proteasome.

Quantitative Biological Data

The biological activity of this compound has been characterized by its ability to induce the degradation of IDO1 in cellular assays.

| Parameter | Value | Cell Line | Reference |

| DC50 | 2.84 μM | HeLa | [1] |

| Dmax | 93% | HeLa | [1][2] |

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the epacadostat-derived ligand to the pomalidomide-based E3 ligase recruiter via a suitable linker. While the precise, step-by-step protocol from the original publication by Hu et al. is proprietary, a general synthetic strategy can be outlined based on established methods for PROTAC synthesis.

Experimental Protocol: General Synthesis

This protocol is a generalized representation and may require optimization.

-

Synthesis of Precursors:

-

Synthesize an epacadostat derivative with a reactive functional group (e.g., a carboxylic acid or an amine) suitable for linker attachment.

-

Synthesize a pomalidomide-linker conjugate with a complementary reactive functional group. Various lengths of polyethylene (B3416737) glycol (PEG) linkers are commonly used.

-

-

Coupling Reaction:

-

Dissolve the epacadostat derivative and the pomalidomide-linker conjugate in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Purification:

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Key Experimental Protocols

Western Blot for IDO1 Degradation

This protocol details the procedure to assess the degradation of IDO1 protein in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the IDO1 signal to the loading control.

-

Kynurenine (B1673888) Measurement Assay

This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in a 96-well plate.

-

To induce IDO1 expression, treat the cells with interferon-gamma (IFN-γ) for 24 hours.

-

Treat the IFN-γ-stimulated cells with different concentrations of this compound for an additional 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Kynurenine Detection:

-

Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples and transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.

-

Incubate at room temperature for 10-20 minutes to allow for color development.

-

-

Quantification:

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the kynurenine concentration based on a standard curve generated with known concentrations of L-kynurenine.

-

References

The Advent of IDO1 Degraders: A Technical Guide to PROTAC-Mediated Targeting of a Key Immunosuppressive Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has long been a tantalizing target in cancer immunotherapy. As a key enzyme in the kynurenine (B1673888) pathway, IDO1 catalyzes the rate-limiting step of tryptophan catabolism, leading to a depletion of tryptophan and an accumulation of kynurenine and its metabolites.[1] This metabolic shift creates an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and promoting regulatory T-cell function.[1] However, clinical trials of IDO1 enzymatic inhibitors have yielded disappointing results, suggesting that the non-enzymatic functions of IDO1 may also play a significant role in tumor immune evasion.[2][3]

This has led to the development of a novel therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity.[3] This technical guide provides an in-depth overview of the discovery and development of PROTAC IDO1 Degrader-1, a pioneering molecule in this class, and its more potent successor, NU227326.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC IDO1 degraders operate by coopting the cell's natural protein disposal machinery. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.[4] By bringing IDO1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of IDO1, marking it for degradation by the proteasome.[4][5] This approach not only ablates the enzymatic activity of IDO1 but also eliminates any non-enzymatic scaffolding functions, offering a more comprehensive and sustained therapeutic effect.[3]

Caption: Mechanism of Action for PROTAC IDO1 Degrader.

Key PROTAC IDO1 Degraders and Their Efficacy

Several potent PROTAC IDO1 degraders have been developed and characterized. Below is a summary of their key performance metrics.

| Compound Name | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| This compound (compound 2c) | Epacadostat | Pomalidomide | 2.84 µM | 93% | HeLa | [4][6] |

| NU223612 | BMS-986205 | Pomalidomide | ~100 nM (significant degradation) | Not specified | U87, GBM43 | [3] |

| NU227326 | BMS-986205 | Pomalidomide | 5 nM | >90% | Human GBM cells | [2][7] |

Experimental Protocols

IDO1 Degradation Assessment via Western Blotting

This protocol is fundamental for quantifying the reduction in IDO1 protein levels following treatment with a PROTAC degrader.

-

Cell Culture and Treatment:

-

Plate human glioblastoma (U87 or GBM43) or HeLa cells at a suitable density.

-

Induce IDO1 expression by treating cells with 50 ng/mL of human interferon-gamma (IFNγ) for 24 hours.[7]

-

Treat the IFNγ-stimulated cells with varying concentrations of the PROTAC IDO1 degrader (e.g., 1 nM to 10 µM) or vehicle control for 24 hours.[7]

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Normalize IDO1 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Measurement of Kynurenine Levels

This assay assesses the functional consequence of IDO1 degradation by measuring the production of its enzymatic product, kynurenine.

-

Sample Collection:

-

Following treatment of cells with the PROTAC IDO1 degrader as described above, collect the cell culture supernatant.

-

-

Sample Preparation:

-

Centrifuge the supernatant to remove any cellular debris.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Analyze the supernatant for kynurenine levels using a reverse-phase HPLC system equipped with a UV detector.

-

Separate tryptophan and kynurenine using an isocratic mobile phase (e.g., 15 mM sodium phosphate (B84403) with 5% acetonitrile).

-

Quantify kynurenine by measuring its absorbance at 360 nm.

-

Calculate the concentration of kynurenine by comparing the peak area to a standard curve of known kynurenine concentrations.

-

In Vivo Efficacy in a Glioblastoma Mouse Model

This protocol outlines a representative in vivo study to evaluate the therapeutic potential of a PROTAC IDO1 degrader.

-

Animal Model:

-

Use immunodeficient mice (e.g., NSG mice) for xenograft studies with human glioblastoma cell lines or immunocompetent mice (e.g., C57BL/6) for syngeneic models.

-

-

Tumor Cell Implantation:

-

Intracranially implant human (e.g., GBM43) or murine (e.g., GL261) glioblastoma cells into the brains of the mice.

-

-

Treatment Regimen:

-

Once tumors are established (as determined by bioluminescence imaging or other methods), randomize the mice into treatment and control groups.

-

Administer the PROTAC IDO1 degrader via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).[8]

-

-

Monitoring and Endpoints:

-

Monitor tumor growth using imaging techniques.

-

Record animal body weight and overall health status regularly.

-

The primary endpoint is typically overall survival.

-

At the end of the study or upon reaching a humane endpoint, collect tumors and other tissues for pharmacodynamic and pharmacokinetic analyses.

-

-

Pharmacodynamic Analysis:

-

Assess IDO1 protein levels in tumor tissue via Western blotting or immunohistochemistry to confirm target degradation in vivo.

-

-

Pharmacokinetic Analysis:

-

Collect blood and tissue samples at various time points after dosing to determine the concentration of the PROTAC degrader using LC-MS/MS. This helps to establish the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Signaling Pathways and Experimental Workflows

The development and characterization of PROTAC IDO1 degraders involve a logical progression of experiments to establish their efficacy and mechanism of action.

Caption: A typical experimental workflow for PROTAC IDO1 degrader development.

Conclusion

PROTAC-mediated degradation of IDO1 represents a promising new frontier in cancer immunotherapy. By inducing the complete removal of the IDO1 protein, these novel therapeutics have the potential to overcome the limitations of traditional enzymatic inhibitors and more effectively reverse the immunosuppressive tumor microenvironment. The data presented for compounds like this compound and NU227326 demonstrate the potent and sustained degradation of IDO1, paving the way for further preclinical and clinical investigation. The detailed experimental protocols and logical workflows outlined in this guide provide a solid foundation for researchers and drug developers to advance the discovery and development of this exciting new class of anti-cancer agents.

References

- 1. Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures [jove.com]

- 2. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [en.bio-protocol.org]

- 3. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CNSC-27. AN IDO-PROTAC HIGHLIGHTS A NOVEL TRYPTOPHAN METABOLISM- INDEPENDENT ROLE FOR IMMUNOSUPPRESSIVE IDO IN HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSIG-33. A 2ND GENERATION IDO1 PROTEIN DEGRADER TO OVERCOME NON-ENZYME-MEDIATED IDO1-DEPENDENT IMMUNE SUPPRESSION FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Cereblon E3 Ligase in PROTAC-Mediated Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This technology harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve targeted protein degradation.[3][4] At the heart of many successful PROTACs is the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the UPS that has been effectively co-opted for therapeutic purposes.[5][6][7] This technical guide provides a comprehensive overview of the pivotal role of CRBN in PROTAC-mediated degradation, detailing the underlying mechanisms, experimental methodologies for its characterization, and quantitative data to inform rational drug design.

The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action

The UPS is a tightly regulated pathway responsible for the degradation of the majority of intracellular proteins, playing a crucial role in maintaining cellular homeostasis.[8][9][10] The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[4][10][11] The E3 ligase is the substrate recognition component, providing specificity to the system by binding to specific target proteins.[4] Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome.[8][11][12]

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other binds to an E3 ligase.[5][7][13] By simultaneously engaging both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[14][15] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome.[3][15]

Cereblon (CRBN) as a Key E3 Ligase in PROTAC Technology

Cereblon is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[16][17][18] It has become one of the most widely used E3 ligases in PROTAC development for several reasons.[6][19] Potent and well-characterized small molecule ligands for CRBN, known as immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, were already clinically approved, providing a ready starting point for PROTAC design.[16][20][21] These ligands bind to a specific pocket in CRBN, and their derivatives can be readily incorporated into PROTAC structures.[17]

The binding of a PROTAC's CRBN ligand to the E3 ligase, in concert with the POI ligand binding to its target, facilitates the formation of a productive ternary complex.[14] The stability and geometry of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[22][23]

A key concept in CRBN-mediated degradation is the recruitment of "neosubstrates."[18][24][25] IMiDs themselves can act as "molecular glues," inducing the degradation of proteins that are not natural substrates of CRBN by altering its surface to create new binding interfaces.[17][26] PROTACs leverage a similar principle, but with the specificity for the target protein being directed by the POI ligand.

Quantitative Data in CRBN-Based PROTAC Development

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1][10][23] The binding affinities of the PROTAC for both the target protein and CRBN, as well as the cooperativity of ternary complex formation, are also crucial for optimizing PROTAC performance.

| PROTAC Name | Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to CRBN (nM) | Reference |

| dBET1 | BRD4 | Pomalidomide | MV4;11 | ~8 | >90 | ~1700 | [12] |

| ARV-825 | BRD4 | Pomalidomide | MM.1S | 0.96 | >95 | - | [27] |

| SD-36 | STAT3 | Pomalidomide | SU-DHL-1 | 28 | >90 | - | [28] |

| Compound 156 | SMARCA2 | Degron | - | 3 | - | < 10,000 | [25] |

| I-265 | IRAK4 | Thalidomide analog | PBMCs | < 100 | - | - | [25] |

Note: The values presented are approximate and can vary based on experimental conditions such as cell line, treatment duration, and assay methodology.

| CRBN Ligand | Binding Affinity (Kd or IC50) to CRBN | Method | Reference |

| Thalidomide | 111 nM (Kd) | SPR | [25] |

| Lenalidomide | 0.699 µM (IC50) | TR-FRET | [25] |

| Pomalidomide | 0.4 µM (IC50) | TR-FRET | [25] |

| Phenyl glutarimide (B196013) (PG) | 2.191 µM (IC50) | TR-FRET | [25] |

| Thalidomide analog 4 | 55 nM (Kd) | SPR | [25] |

| Thalidomide analog 5 | 549 nM (Kd) | SPR | [25] |

| Thalidomide analog 6 | 111 nM (Kd) | SPR | [25] |

Experimental Protocols

A variety of biophysical and cell-based assays are essential for the development and characterization of CRBN-recruiting PROTACs.

Ternary Complex Formation Assays

a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[2][16]

Protocol:

-

Reagents: Biotinylated target protein, GST-tagged CRBN complex, PROTAC compound, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

-

Procedure:

-

Prepare a solution containing the biotinylated target protein and the GST-tagged CRBN complex in an appropriate assay buffer.

-

Add serial dilutions of the PROTAC compound to the protein mixture in a microplate.

-

Incubate to allow for the formation of the ternary complex.

-

Add the Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

-

Incubate in the dark to allow for bead-protein complex formation.

-

Read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.

-

b) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

This live-cell assay measures the proximity between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or protein.[8][12][29]

Protocol:

-

Reagents: Cells expressing NanoLuc®-CRBN and HaloTag®-Target Protein, HaloTag® NanoBRET™ 618 Ligand, NanoBRET™ Nano-Glo® Substrate.

-

Procedure:

-

Seed cells co-expressing NanoLuc®-CRBN and HaloTag®-Target Protein in a white-bottom 96-well plate.

-

Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

-

Treat the cells with serial dilutions of the PROTAC compound.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor emission at 460 nm and the acceptor emission at >600 nm. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates ternary complex formation.

-

Target Engagement Assays

Cellular Thermal Shift Assay (CETSA®)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[9][11][20]

Protocol:

-

Procedure:

-

Treat intact cells with the PROTAC compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blot or other protein quantification methods.

-

A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

-

Ubiquitination Assays

a) In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[12]

Protocol:

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/CUL4A/RBX1 complex, target protein, ubiquitin, ATP, and PROTAC compound.

-

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

-

b) Immunoprecipitation-Western Blot for Cellular Ubiquitination

This method detects the ubiquitination of the target protein in cells.[7]

Protocol:

-

Procedure:

-

Treat cells with the PROTAC compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitate the target protein using a specific antibody.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.

-

Protein Degradation Assays

Quantitative Western Blotting

This is the most common method to measure the extent of protein degradation.[5][7][11]

Protocol:

-

Procedure:

-

Treat cells with a range of PROTAC concentrations for a specified time.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of total protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate secondary antibodies.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Quantitative Mass Spectrometry (e.g., with Tandem Mass Tags - TMT)

This proteomic approach provides a global and unbiased view of protein level changes upon PROTAC treatment, enabling assessment of selectivity.

Protocol:

-

Procedure:

-

Treat different cell populations with the PROTAC compound at various concentrations or with a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides from each condition with a different isobaric TMT reagent.

-

Combine the labeled peptide samples.

-

Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of each protein across the different conditions is determined by the reporter ion intensities in the MS/MS spectra.

-

Signaling Pathways and Experimental Workflows

Conclusion

The recruitment of the Cereblon E3 ligase has been a cornerstone in the rapid advancement of PROTAC technology. A thorough understanding of its role in the formation of the ternary complex and the subsequent ubiquitination and degradation of target proteins is paramount for the rational design of novel therapeutics. The suite of biochemical, biophysical, and cellular assays described herein provides a robust toolkit for researchers to characterize and optimize CRBN-based PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eubopen.org [eubopen.org]

- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pelagobio.com [pelagobio.com]

- 23. bosterbio.com [bosterbio.com]

- 24. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]

- 25. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 29. pubs.acs.org [pubs.acs.org]

Ternary Complex Formation of PROTAC IDO1 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies surrounding the ternary complex formation of PROTAC IDO1 Degrader-1. This document details the mechanism of action, quantitative data for key IDO1 degraders, experimental protocols for their characterization, and the relevant signaling pathways.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest through the ubiquitin-proteasome system. This compound is a first-in-class, potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] This degrader operates by hijacking the Cereblon E3 ligase to induce the ubiquitination and subsequent degradation of IDO1.[1] The formation of a stable ternary complex, consisting of this compound, the IDO1 target protein, and the E3 ligase, is a critical step for efficient protein degradation.

Mechanism of Action: The Ternary Complex

The fundamental mechanism of action for this compound involves the formation of a ternary complex. This process is initiated by the bifunctional nature of the PROTAC molecule, which possesses two distinct ligands connected by a linker. One ligand binds to the target protein (IDO1), while the other binds to an E3 ubiquitin ligase (Cereblon). This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated IDO1 is then recognized and degraded by the proteasome.

Figure 1: Ternary complex formation with this compound.

Quantitative Data for IDO1 PROTACs

The following table summarizes key quantitative data for this compound (also referred to as compound 2c) and other notable IDO1 degraders. While extensive biophysical data for the ternary complex of this compound is not publicly available, comparative data from other well-characterized IDO1 PROTACs are included to provide context for researchers.

| PROTAC Name | Target Ligand | E3 Ligase Ligand | DC50 | IC50 | Cell Line | Binding Affinity (CRBN) | Ternary Complex Affinity | Cooperativity (α) | Reference |

| This compound (2c) | Epacadostat | Pomalidomide | 2.84 µM | 1.07 µM | HeLa | Not Reported | Not Reported | Not Reported | [1][2] |

| NU223612 | Linrodostat derivative | Pomalidomide | 0.329 µM | Not Reported | U87 | 290 nM | 117 nM | 2.5 | [3][4][5] |

| NU227326 | Linrodostat derivative | Pomalidomide | 5 nM | Not Reported | GBM | Not Reported | Not Reported | Not Reported | [6][] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of this compound and its ternary complex.

Ternary Complex Formation Assays

a) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions.

-

Immobilization: Covalently immobilize the E3 ligase (e.g., Cereblon) onto a sensor chip.

-

Analyte Injection: Inject the PROTAC and the target protein (IDO1) sequentially or as a pre-mixed complex over the sensor surface.

-

Data Analysis: Monitor the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon. Cooperativity (α) can be determined by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

b) Isothermal Titration Calorimetry (ITC)

ITC measures the heat change associated with biomolecular interactions to determine thermodynamic parameters.

-

Sample Preparation: Place the E3 ligase in the sample cell and the PROTAC in the injection syringe.

-

Titration: Inject small aliquots of the PROTAC into the E3 ligase solution.

-

Data Analysis: Measure the heat released or absorbed during the binding event to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). To determine cooperativity, perform the titration in the presence of a saturating concentration of the target protein.

c) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used to detect biomolecular interactions.

-

Reagent Preparation: Use donor and acceptor beads conjugated with antibodies or tags that recognize the E3 ligase and the target protein.

-

Assay Procedure: Incubate the E3 ligase, target protein, and PROTAC together with the donor and acceptor beads.

-

Signal Detection: Upon ternary complex formation, the beads are brought into close proximity, generating a chemiluminescent signal that is proportional to the extent of complex formation.

Cellular Degradation Assays

a) Western Blotting

Western blotting is used to quantify the levels of a specific protein in a cell lysate.

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time course.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for IDO1 and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of IDO1 degradation.

Figure 2: General experimental workflow for PROTAC evaluation.

b) Kynurenine Production Assay

This assay measures the enzymatic activity of IDO1 by quantifying the production of its metabolite, kynurenine.

-

Cell Culture and Treatment: Culture cells that express IDO1 and treat them with the PROTAC.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using a colorimetric assay or by HPLC. A decrease in kynurenine levels indicates inhibition of IDO1 activity due to degradation.

IDO1 Signaling Pathway

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] Its expression is often upregulated in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of kynurenine.[9][11] This metabolic shift suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells, thereby creating an immunosuppressive environment that allows tumors to evade the immune system.[9][12] By inducing the degradation of IDO1, PROTACs can reverse this immunosuppression and enhance anti-tumor immunity.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. aragen.com [aragen.com]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

The Immunomodulatory Landscape of IDO1 Degradation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immunology, primarily recognized for its role in creating a tolerogenic microenvironment by catabolizing the essential amino acid tryptophan.[1][2][3] This activity—depleting tryptophan and producing immunosuppressive kynurenine (B1673888) metabolites—suppresses effector T-cell function and promotes regulatory T-cell (Treg) generation, allowing tumors to evade immune surveillance.[1][4][5] Beyond this canonical enzymatic function, IDO1 also possesses non-catalytic signaling capabilities that contribute to immune regulation.[5][6] While enzymatic inhibitors have been a major focus of therapeutic development, a more comprehensive strategy is emerging: the targeted degradation of the IDO1 protein. This approach not only ablates enzymatic activity but also eliminates its non-enzymatic scaffolding functions, offering a potentially more robust method to reverse immune suppression. This guide details the molecular mechanisms governing IDO1 degradation, quantifies its immunomodulatory consequences, and provides standardized protocols for its study.

Molecular Mechanisms of IDO1 Protein Degradation

The stability and turnover of the IDO1 protein are tightly regulated, primarily through the ubiquitin-proteasome system. This process involves a cascade of enzymes that tag IDO1 for destruction by the proteasome. Key players in this regulatory network include specific E3 ubiquitin ligases, which recognize IDO1, and deubiquitinating enzymes (DUBs) that counteract this process.

E3 Ubiquitin Ligases Targeting IDO1

Several E3 ligases have been identified that mediate IDO1 ubiquitination and subsequent degradation.

-

SOCS3 (Suppressor of Cytokine Signaling 3): In dendritic cells (DCs), pro-inflammatory signals like Interleukin-6 (IL-6) can switch a tolerogenic environment to an immunogenic one by triggering IDO1 degradation.[7][8] IL-6 induces the expression of SOCS3, which contains an SH2 domain that binds to phosphorylated tyrosine residues within IDO1's Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[7][8] Upon binding, SOCS3 recruits an Elongin-Cullin-SOCS (ECS) E3 ligase complex, which ubiquitinates IDO1, marking it for proteasomal degradation.[8][9]

-

CRL2KLHDC3: Recent studies have identified the Cullin-RING E3 ligase CRL2KLHDC3 as a mediator of the native, baseline turnover of IDO1.[10] A novel class of small-molecule degraders, termed "iDegs," has been shown to enhance the interaction between IDO1 and CRL2KLHDC3, thereby "supercharging" its natural degradation pathway.[10]

-

TRIM21 (Tripartite Motif Containing 21): The E3 ligase TRIM21 has also been implicated in the degradation of IDO1, contributing to its post-translational regulation.[11]

Deubiquitination and Stabilization of IDO1

The degradation process is actively opposed by deubiquitinating enzymes that remove ubiquitin tags, thereby stabilizing the IDO1 protein.

-

USP14 (Ubiquitin Specific Peptidase 14): USP14 has been identified as a key DUB that deubiquitinates and stabilizes IDO1.[11] By preventing TRIM21-mediated degradation, USP14 maintains high levels of IDO1 in cancer cells, promoting tryptophan metabolism and sustaining immune suppression.[11] Consequently, inhibiting USP14 presents a viable therapeutic strategy to induce IDO1 degradation.[11]

Visualization of IDO1 Degradation Pathway

The following diagram illustrates the key regulatory nodes controlling IDO1 stability, focusing on the opposing actions of SOCS3-mediated degradation and USP14-mediated stabilization.

Immunomodulatory Effects of IDO1 Degradation

Targeting IDO1 for degradation profoundly reverses its immunosuppressive effects, impacting multiple facets of the anti-tumor immune response. This occurs through the restoration of essential metabolites and the disruption of suppressive signaling cascades.

-

Restoration of Tryptophan and T-Cell Reinvigoration: IDO1 degradation halts the depletion of tryptophan, an amino acid critical for T-cell proliferation and function.[2][11] The concurrent reduction in kynurenine and its derivatives alleviates the direct inhibitory effects on effector T cells, reversing cellular anergy and promoting a robust anti-tumor response.[1][2]

-

Reduced Treg Differentiation: Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that drives the differentiation of naïve T cells into immunosuppressive FoxP3+ Tregs.[5] By eliminating the source of kynurenine, IDO1 degradation curtails the generation and maintenance of Tregs in the tumor microenvironment.

-

Modulation of Antigen-Presenting Cells (APCs): The degradation of IDO1 within DCs is a key event in switching them from a tolerogenic to an immunogenic state, enhancing their ability to prime effector T cells.[7][8]

-

Restoration of NK Cell and MDSC Function: The immunosuppressive environment created by IDO1 also impairs the function of Natural Killer (NK) cells and promotes the recruitment and activity of Myeloid-Derived Suppressor Cells (MDSCs).[5][11][12] Removing IDO1 helps restore NK cell cytotoxicity and reduces the suppressive impact of MDSCs.[4][11]

Visualization of Immunomodulatory Cascade

The following diagram outlines the logical sequence of immunological events that follow the targeted degradation of the IDO1 protein.

References

- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) | Semantic Scholar [semanticscholar.org]

- 10. Identification of a Monovalent Pseudo-Natural Product Degrader Class Supercharging Degradation of IDO1 by its native E3 KLHDC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC IDO1 Degrader-1: A Technical Guide for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint in oncology, orchestrating an immunosuppressive tumor microenvironment by catalyzing the degradation of tryptophan to kynurenine (B1673888). While small-molecule inhibitors targeting the enzymatic activity of IDO1 have been developed, their clinical efficacy has been limited. This has spurred the development of a novel therapeutic modality: Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the IDO1 protein. This technical guide provides an in-depth overview of PROTAC IDO1 Degrader-1, a pioneering approach in this class, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.

Introduction: The Rationale for IDO1 Degradation

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1] Its overexpression in various cancers is associated with poor prognosis.[2] The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which promote the differentiation of regulatory T cells (Tregs) and induce T-cell apoptosis.[3][4]

Conventional IDO1 inhibitors have aimed to block its enzymatic function. However, emerging evidence suggests that IDO1 also possesses non-enzymatic scaffolding functions that contribute to pro-tumorigenic signaling, which are not addressed by enzymatic inhibitors.[5][6] This has led to the hypothesis that the complete removal of the IDO1 protein through targeted degradation would be a more effective therapeutic strategy.[7]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[8] A PROTAC consists of a ligand that binds to the target protein (in this case, IDO1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[5][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[8]

Mechanism of Action of this compound

This compound operates by hijacking the UPS to induce the selective degradation of the IDO1 protein. The process can be broken down into the following key steps:

-

Binding to IDO1 and E3 Ligase: The PROTAC molecule simultaneously binds to the IDO1 protein and an E3 ubiquitin ligase, forming a ternary complex.[5]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the IDO1 protein.[8]

-

Proteasomal Degradation: The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.[8]

-

Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple IDO1 proteins.[8]

This mechanism not only ablates the enzymatic activity of IDO1 but also eliminates its non-enzymatic functions, offering a more comprehensive approach to targeting this immunosuppressive pathway.[6][9]

Quantitative Preclinical Data

Several PROTAC IDO1 degraders have been developed and characterized in preclinical studies. The following tables summarize the key quantitative data for some of the most potent and well-described compounds, which can be considered representative of the "this compound" concept.

| Compound | Target Ligand Base | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| Compound 2c | Epacadostat | Pomalidomide | HeLa | 2840 | 93 | [10] |

| NU223612 | BMS-986205 | CRBN | U87 GBM | 100 | N/A | [3][9] |

| NU227326 (Analog 21) | BMS-986205 | CRBN | U87 GBM | 5 | 88 | [5][11] |

| Analog 20 | BMS-986205 | CRBN | U87 GBM | 20 | 68 | [11] |

-

DC50: The concentration of the degrader at which 50% of the target protein is degraded.

-

Dmax: The maximum percentage of protein degradation achieved.

| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |

| NU227326 (Analog 21) | U87 GBM | Kynurenine Production | Inhibition | Dose-dependent decrease in kynurenine levels | [5][11] |

| NU223612 | U87 GBM | NF-κB Phosphorylation | Inhibition | Inhibited IDO1-mediated NF-κB phosphorylation | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of PROTAC IDO1 degraders.

Cell Culture and IDO1 Induction

-

Cell Lines: Human glioblastoma (U87, GBM43) and cervical cancer (HeLa) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

IDO1 Induction: To induce IDO1 expression, cells are treated with human interferon-gamma (IFN-γ) at a concentration of 50 ng/mL for 24 hours prior to treatment with the PROTAC degrader.[6][11]

Western Blotting for IDO1 Degradation

-

Treatment: IFN-γ-induced cells are treated with varying concentrations of the PROTAC IDO1 degrader or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6][11]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IDO1. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed to quantify the relative IDO1 protein levels, normalized to the loading control.[6][11]

Kynurenine Production Assay

-

Treatment: IFN-γ-induced cells are treated with the PROTAC IDO1 degrader or control.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde, or by using LC-MS/MS for higher sensitivity and specificity.

In Vivo Studies in Animal Models

-

Tumor Implantation: Human glioblastoma cells (e.g., U87) are intracranially implanted into immunocompromised mice.

-

Treatment: Once tumors are established, mice are treated with the PROTAC IDO1 degrader (e.g., via intraperitoneal injection) or vehicle control.[6][12]

-

Efficacy Evaluation: Therapeutic efficacy is assessed by monitoring animal survival and measuring tumor burden through bioluminescence imaging or histological analysis of brain tissue.[6][12]

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues are harvested after treatment and analyzed for IDO1 protein levels by Western blotting or immunohistochemistry.[6][12]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

PROTAC IDO1 degraders represent a promising and innovative strategy for cancer immunotherapy. By inducing the complete degradation of the IDO1 protein, this approach has the potential to overcome the limitations of traditional enzymatic inhibitors by eliminating both the catalytic and non-catalytic functions of IDO1. The preclinical data for compounds such as NU227326 demonstrate picomolar to nanomolar potency in degrading IDO1 and inhibiting its immunosuppressive downstream effects.

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to enhance their in vivo efficacy and safety profiles. Further investigation into their combinatorial potential with other immunotherapies, such as checkpoint inhibitors, is also a key area of interest. The continued development of PROTAC IDO1 degraders holds significant promise for providing a novel and effective treatment option for a wide range of cancers.

References

- 1. frontiersin.org [frontiersin.org]

- 2. fortislife.com [fortislife.com]

- 3. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biopharma.co.uk [biopharma.co.uk]

- 9. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Preclinical Profile of PROTAC IDO1 Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme implicated in tumor immune evasion through both its canonical enzymatic activity and non-enzymatic signaling functions. While traditional small molecule inhibitors have focused on blocking the catalytic activity of IDO1, their clinical success has been limited. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of the IDO1 protein, thereby ablating both its enzymatic and non-enzymatic roles. This technical guide provides a comprehensive overview of the preclinical data for PROTAC IDO1 Degrader-1, a first-in-class degrader that directs IDO1 to the Cereblon (CRBN) E3 ligase for ubiquitination and subsequent proteasomal degradation. This document details its mechanism of action, summarizes key in vitro and in vivo preclinical findings, and provides detailed experimental protocols for the assays cited.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to IDO1, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to both IDO1 and CRBN, the degrader facilitates the formation of a ternary complex, leading to the polyubiquitination of IDO1.[1] This ubiquitination marks the IDO1 protein for recognition and degradation by the 26S proteasome, resulting in the elimination of the IDO1 protein from the cell.[2] This degradation-based approach offers potential advantages over simple inhibition by addressing both the enzymatic and non-enzymatic scaffolding functions of IDO1.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. MAGL targeted PROTAC degrader simultaneously enhances P53 for synergistic treatment of glioblastoma stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Cellular Target Engagement of PROTAC IDO1 Degrader-1

This technical guide provides a comprehensive overview of the cellular target engagement of PROTAC IDO1 Degrader-1, designed for researchers, scientists, and drug development professionals. It details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data from key studies.

Introduction to IDO1 and PROTAC-mediated Degradation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan.[1][2] In the context of cancer, elevated IDO1 expression within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and promotes regulatory T cell function, thereby facilitating immune evasion by cancer cells.[1][3][4] Beyond its enzymatic role, IDO1 is also implicated in non-canonical signaling that contributes to immunosuppression.[3][5]

Conventional small molecule inhibitors have focused on blocking the catalytic activity of IDO1. However, these approaches have not yet translated into significant improvements in overall survival in clinical trials, potentially due to the non-enzymatic functions of the IDO1 protein.[1][3][5][6] Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the entire IDO1 protein, thus abrogating both its enzymatic and non-enzymatic activities.[5][7]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[1][8] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][7]

Mechanism of Action: PROTAC-Induced IDO1 Degradation

The cellular mechanism of action for an IDO1 PROTAC degrader involves a series of orchestrated steps leading to the selective degradation of the IDO1 protein. This process is catalytic in nature, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Quantitative Assessment of IDO1 Degradation

The potency and efficacy of IDO1 PROTACs are quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Several potent IDO1 degraders have been developed, with NU227326 and a compound referred to as '2c' being notable examples.[1][7][9]

Table 1: In Vitro Degradation of IDO1 by PROTACs

| PROTAC Compound | Cell Line | Assay Type | DC50 | Dmax | Treatment Time (hours) | Reference |

| NU227326 (21) | U87 | HiBiT Assay | 4.5 nM | 63% | 24 | [1][10] |

| NU227326 (21) | U87 | Western Blot | 7.1 nM | 88% (at 100 nM) | 24 | [1][11] |

| NU227326 (21) | GBM43 | Western Blot | 11.8 nM | Not Reported | 24 | [1][11] |

| NU227327 (20) | U87 | HiBiT Assay | 20 nM | 67% | 24 | [1][10] |

| NU227327 (20) | U87 | Western Blot | Not Reported | 68% (at 300 nM) | 24 | [1] |

| This compound (2c) | HeLa | Western Blot | 2.84 µM | 93% | 24 | [7][9] |

| NU223612 | U87 | Western Blot | 0.33 µM | Not Reported | 24 | [10] |

Note: The "Hook effect," an increase in protein levels at high PROTAC concentrations, has been observed for potent degraders like NU227326 and NU227327.[1][11]

Experimental Protocols for Target Engagement

Assessing the cellular target engagement of IDO1 PROTACs involves a series of well-defined experimental procedures. The following sections provide detailed methodologies for key assays.

General Cell Culture and IDO1 Induction

For most in vitro assays, human glioblastoma (U87, GBM43) or cervical cancer (HeLa) cell lines are utilized.[1][5][7] IDO1 expression is often low in these cells and needs to be induced.

Protocol:

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

To induce IDO1 expression, treat the cells with human interferon-gamma (IFNγ) at a concentration of 50-100 ng/mL for 24 hours prior to PROTAC treatment.[4][5]

Western Blotting for IDO1 Degradation

Western blotting is a standard technique to visualize and quantify the reduction in IDO1 protein levels following PROTAC treatment.

Detailed Protocol:

-

Cell Treatment: Plate IFNγ-induced cells and treat with a range of PROTAC concentrations for 24 hours.[5]

-

Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-tubulin) should also be used.[8][12]

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IDO1 band intensity to the loading control.[5] The percentage of degradation is calculated relative to the vehicle-treated control.

HiBiT Assay for Quantitative Degradation Measurement

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time. It relies on the genetic tagging of the target protein with a small 11-amino-acid peptide (HiBiT).

Protocol:

-

Cell Line Generation: Generate a stable cell line (e.g., U87) endogenously expressing IDO1 tagged with the HiBiT peptide.

-

Assay Procedure:

-

Plate the HiBiT-tagged IDO1 cells in a 96-well plate.

-

Treat the cells with serial dilutions of the IDO1 PROTAC for a specified time (e.g., 24 hours).[1]

-

Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein. LgBiT and HiBiT combine to form a functional NanoLuc® luciferase.

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged IDO1 protein.

-

-

Data Analysis: Calculate the DC50 value by plotting the luminescence signal against the PROTAC concentration and fitting the data to a dose-response curve.

Kynurenine Production Assay (Functional Assessment)

This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine (Kyn). A reduction in Kyn levels indicates either enzymatic inhibition or degradation of the IDO1 protein.

Detailed Protocol:

-

Cell Treatment: Treat IFNγ-induced cells with various concentrations of the IDO1 PROTAC for 24-48 hours.[4]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[4]

-

Hydrolysis: Add trichloroacetic acid (TCA) to the supernatant (e.g., 35 µL of 6.1 N TCA to 70 µL of supernatant), and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to the more stable kynurenine.[4]

-

Precipitation Removal: Centrifuge the samples to pellet the precipitated proteins.[4]

-

Colorimetric Reaction: Transfer the clear supernatant to a new 96-well plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[4][13]

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[4]

-

Quantification: Determine the kynurenine concentration by comparing the absorbance values to a standard curve prepared with known concentrations of kynurenine.[4] Alternatively, high-performance liquid chromatography (HPLC) can be used for more precise quantification of both tryptophan and kynurenine.[2][13]

Mechanistic Validation Studies

To confirm that IDO1 degradation occurs via the ubiquitin-proteasome system, co-treatment experiments can be performed.

-

Proteasome Inhibition: Co-treatment of cells with the IDO1 PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of IDO1, confirming the involvement of the proteasome.

-

E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for a Cereblon-based PROTAC) should competitively inhibit the formation of the ternary complex and thus prevent IDO1 degradation.[1]

Conclusion